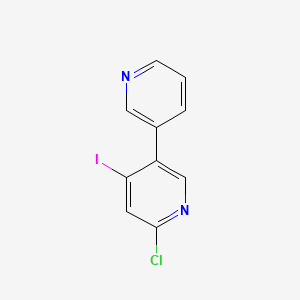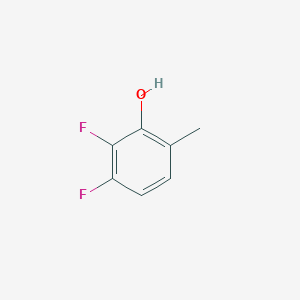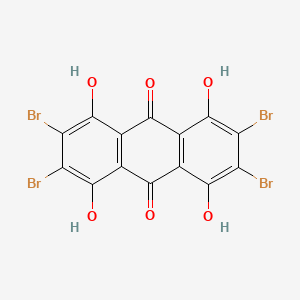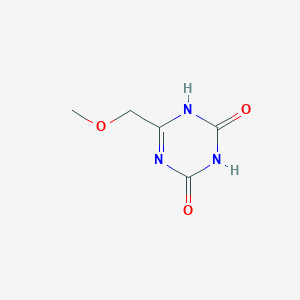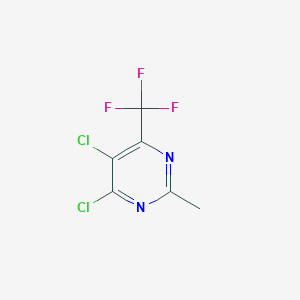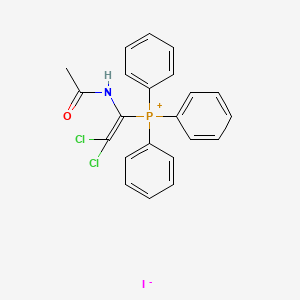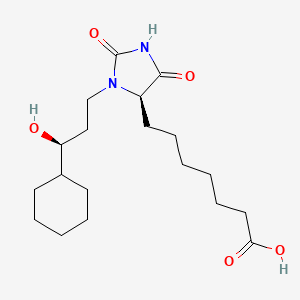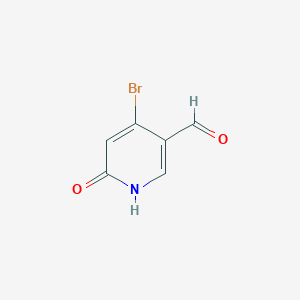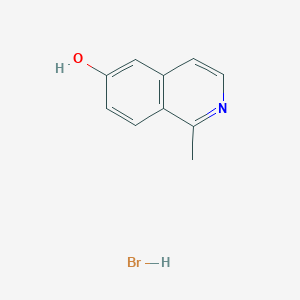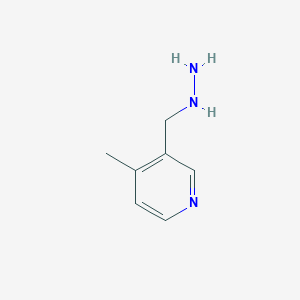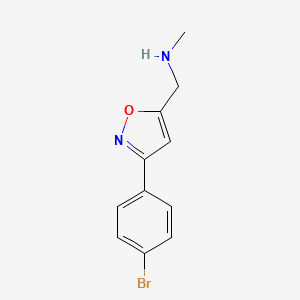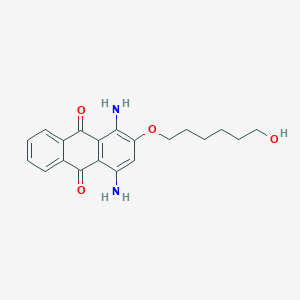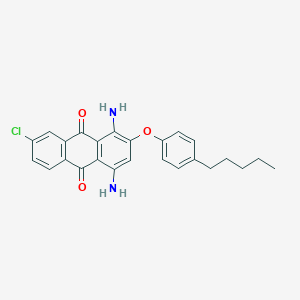
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione is an organic compound with a complex structure that includes anthracene, chloro, amino, and phenoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: Amino groups are introduced at the 1st and 4th positions through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Phenoxy Substitution: The phenoxy group is introduced at the 2nd position via nucleophilic aromatic substitution, using 4-pentylphenol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and chloro groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or phenols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its potential anticancer properties, given its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: DNA and proteins.
Pathways: The compound can intercalate with DNA, disrupting replication and transcription processes, which is a mechanism explored for anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and phenoxy groups, making it less versatile in functionalization.
7-Chloro-2-phenoxyanthracene-9,10-dione: Lacks the amino groups, which reduces its potential for biological applications.
2-(4-Pentylphenoxy)anthracene-9,10-dione: Lacks both amino and chloro groups, limiting its reactivity.
Uniqueness
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for diverse applications in scientific research and industry.
Propiedades
Número CAS |
88605-33-8 |
|---|---|
Fórmula molecular |
C25H23ClN2O3 |
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23ClN2O3/c1-2-3-4-5-14-6-9-16(10-7-14)31-20-13-19(27)21-22(23(20)28)25(30)18-12-15(26)8-11-17(18)24(21)29/h6-13H,2-5,27-28H2,1H3 |
Clave InChI |
AHYCHGUMHHAIPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


